MM-589 TFA salt

Epigenetics Protein-Protein Interaction Inhibition MLL-Rearranged Leukemia

MM-589 TFA is the only WDR5-MLL inhibitor with a public co-crystal structure (PDB: 5VFC, 1.64 Å), enabling rational design of biotinylated/fluorescent conjugates. Cellular GI50 of 0.21–0.25 μM in MV4-11/MOLM-13 with >40-fold selectivity over MM-401; HL-60 IC50 of 8.6 μM as negative control. WDR5 binding IC50: 0.90 nM; MLL HMT IC50: 12.7 nM—the quantitative benchmark for assay validation. Microsomal stability T1/2 >60 min supports once-daily IP/IV dosing in xenograft models. Use at 0.1–1 μM to avoid off-target effects.

Molecular Formula C30H45F3N8O7
Molecular Weight 686.7342
CAS No. 2097887-21-1
Cat. No. B609190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-589 TFA salt
CAS2097887-21-1
SynonymsMM-589;  MM 589;  MM589.
Molecular FormulaC30H45F3N8O7
Molecular Weight686.7342
Structural Identifiers
SMILESCC(C)C(N[C@@]1(C)C(N[C@@H](CCCNC(NC)=N)C(N[C@@H](CC)C(N[C@H](C2=CC=CC=C2)C(NCC1)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F
InChIInChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1
InChIKeyNARXNZHWAWPJIY-HTCBAMNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MM-589 TFA Salt (CAS 2097887-21-1): Quantitative Evidence Guide for WDR5-MLL Inhibitor Procurement


MM-589 TFA salt is a macrocyclic peptidomimetic that functions as a potent, cell-permeable inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins [1]. It is supplied as the trifluoroacetate salt for enhanced solubility and stability [2]. MM-589 targets the WDR5 binding pocket, disrupting the assembly of the MLL histone methyltransferase complex, which is critically implicated in MLL-rearranged leukemias [3]. Its discovery was guided by structure-based drug design, with the crystal structure of the WDR5-MM-589 complex resolved at 1.64 Å (PDB ID: 5VFC), confirming a specific and well-defined binding mode [1].

Why MM-589 TFA Salt Cannot Be Replaced by Other WDR5-MLL Inhibitors Without Rigorous Revalidation


The WDR5-MLL interaction is a validated therapeutic target in MLL-rearranged leukemias, but inhibitors targeting this interface exhibit profound differences in binding kinetics, cellular potency, and selectivity [1]. The WDR5 binding site accommodates structurally diverse chemotypes—including macrocyclic peptidomimetics, small molecules, and peptides—resulting in a >1000-fold variation in functional cellular activity even among compounds with comparable biochemical binding affinities [2]. Substituting MM-589 with a lower-potency analog without re-optimizing experimental parameters (e.g., concentration ranges, exposure times) risks false-negative results or requires suprapharmacological doses that compromise target engagement specificity [3]. The evidence presented below quantifies exactly where MM-589 diverges from key comparators and why this differentiation is non-negotiable for rigorous WDR5-MLL research.

MM-589 TFA Salt (CAS 2097887-21-1): Quantitative Differentiation Evidence Versus WDR5-MLL Inhibitor Comparators


WDR5 Binding Affinity: Sub-Nanomolar Potency Differentiates MM-589 from First-Generation Inhibitors

MM-589 binds to WDR5 with an IC50 of 0.90 nM and a Ki of <1 nM [1]. In a systematic review tabulating WDR5-MLL inhibitors, MM-589 demonstrates a biochemical PPI IC50 equivalent to that of MM-401 (0.9 nM) but superior to WDR5-0103 (IC50 = 450 nM) and OICR-9429 (IC50 = 30 nM) [2]. The sub-nanomolar binding affinity ensures target engagement at low compound concentrations, minimizing off-target effects in cellular assays.

Epigenetics Protein-Protein Interaction Inhibition MLL-Rearranged Leukemia

MLL H3K4 Methyltransferase Activity: MM-589 Exhibits 25-Fold Superior Functional Inhibition Compared to MM-401

In a reconstituted MLL1 core complex HMT assay, MM-589 inhibits H3K4 methyltransferase activity with an IC50 of 12.7 nM [1]. This represents a 25-fold improvement over MM-401 (IC50 = 320 nM) and a 31-fold improvement over MM-102 (IC50 = 400 nM) [2]. The functional inhibition directly correlates with reduced H3K4 trimethylation at MLL1 target gene promoters in cell-based assays [3].

Histone Methyltransferase MLL1 Complex H3K4 Trimethylation

Cellular Growth Inhibition: MM-589 Demonstrates >24-Fold Superior GI50 in MLL-Rearranged Leukemia Cells

MM-589 potently inhibits growth of MLL-rearranged leukemia cell lines MV4-11 and MOLM-13 with GI50 values of 0.25 μM and 0.21 μM, respectively [1]. In contrast, MM-401 exhibits GI50 values of 5.9-12.6 μM in the same cell type [2]. MM-589 shows minimal activity against non-MLL-rearranged HL-60 cells (IC50 = 8.6 μM), confirming cellular selectivity for MLL-dependent leukemias .

MLL-Rearranged Leukemia Cell Viability GI50

Metabolic Stability: MM-589 Exhibits Favorable Microsomal Half-Life Across Preclinical Species

MM-589 demonstrates excellent microsomal stability in human, mouse, and rat liver microsomes, with a half-life (T1/2) >60 minutes in all three species [1]. This stability profile supports its utility as a tool compound for in vivo pharmacology studies and differentiates it from less stable peptidomimetics that require continuous infusion or frequent dosing.

Microsomal Stability Pharmacokinetics ADME

Structural Confirmation: MM-589 Binding Mode Validated by High-Resolution Co-Crystal Structure

The co-crystal structure of WDR5 bound to MM-589 has been solved at 1.64 Å resolution (PDB ID: 5VFC) [1]. This structure reveals that MM-589 occupies the central cavity of the WDR5 WD40 domain, making key hydrogen bonds and hydrophobic contacts that rationalize its sub-nanomolar binding affinity [2]. The availability of this high-resolution structure enables rational design of biotinylated or fluorescent probes for chemoproteomic applications [3].

X-ray Crystallography Structure-Based Drug Design WDR5 Binding Pocket

MM-589 TFA Salt (CAS 2097887-21-1): Evidence-Backed Research and Industrial Application Scenarios


Target Validation and Dependency Mapping in MLL-Rearranged Leukemia Models

Use MM-589 at 0.1-1 μM (based on cellular GI50 values of 0.21-0.25 μM in MV4-11 and MOLM-13 cells) to confirm WDR5-MLL dependency in leukemia cell line panels [1]. Include HL-60 cells as a negative control (IC50 = 8.6 μM) to demonstrate selectivity for MLL-rearranged genotypes . This differential activity provides a robust experimental window for genetic and pharmacologic target validation studies.

Structure-Guided Chemical Probe Development and SAR Expansion

Leverage the publicly available high-resolution co-crystal structure of WDR5-MM-589 (PDB ID: 5VFC, 1.64 Å) to design biotinylated or fluorescent derivatives without disrupting critical binding interactions [1]. The solvent-exposed regions identified in the structure serve as optimal conjugation sites for reporter tags, enabling chemoproteomic target engagement assays .

In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement

Deploy MM-589 in murine xenograft models of MLL-rearranged leukemia where sustained WDR5 inhibition is required. The compound's favorable microsomal stability (T1/2 >60 min in mouse and human microsomes) supports once-daily intraperitoneal or intravenous dosing regimens [1]. Monitor H3K4 trimethylation at MLL target genes (e.g., HOXA9, MEIS1) as a proximal pharmacodynamic biomarker.

Benchmarking Novel WDR5-MLL Inhibitors in Head-to-Head Assays

Use MM-589 as the positive control and potency benchmark when screening or characterizing novel WDR5-MLL inhibitors. Its well-defined activity profile—WDR5 binding IC50 = 0.90 nM, MLL HMT IC50 = 12.7 nM, and cellular GI50 = 0.21-0.25 μM—provides a quantitative reference for assay validation and comparative potency assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM-589 TFA salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.